4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate
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Overview
Description
4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate is an organic compound characterized by the presence of an acetyloxy group attached to a phenyl ring, which is further connected to a diazoniobut-1-en-2-olate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate typically involves the acetylation of 4-hydroxyphenyl derivatives followed by diazotization. The acetylation can be achieved using acetic anhydride in the presence of a base such as pyridine . The diazotization step involves the reaction of the acetylated phenyl compound with sodium nitrite in an acidic medium, typically hydrochloric acid, to form the diazonium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Copper(I) chloride or bromide is often used in Sandmeyer reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated phenyl derivatives
Scientific Research Applications
4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate involves its interaction with molecular targets such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of receptor function . This compound may also generate reactive intermediates that can interact with cellular components, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Acetoxybenzoic acid: Similar in structure but lacks the diazonium group.
4-[3,4-Bis(acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate: Contains additional acetyloxy groups.
Uniqueness
4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate is unique due to the presence of both acetyloxy and diazonium functional groups, which confer distinct reactivity and potential applications. The combination of these groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Properties
CAS No. |
52727-21-6 |
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Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
[4-(4-diazo-3-oxobutyl)phenyl] acetate |
InChI |
InChI=1S/C12H12N2O3/c1-9(15)17-12-6-3-10(4-7-12)2-5-11(16)8-14-13/h3-4,6-8H,2,5H2,1H3 |
InChI Key |
ZQCXMOMJZMGINY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CCC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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